3-Fluoro-4-methylphenylboronic acid
Overview
Description
3-Fluoro-4-methylphenylboronic acid, also known as 3-Fluoro-4-methylbenzeneboronic acid, is an organic compound with the molecular formula C7H8BFO2 and a molecular weight of 153.95 g/mol . This compound is a derivative of phenylboronic acid, where a fluorine atom and a methyl group are substituted at the 3 and 4 positions of the benzene ring, respectively . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
3-Fluoro-4-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups . The primary targets of this compound are the palladium catalyst and the organic group involved in the reaction .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which acts as a nucleophilic organoboron reagent, is transferred from boron to the palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key process in the synthesis of various organic compounds . The reaction can be used to create carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction can lead to the formation of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-methylphenylboronic acid plays a significant role in biochemical reactions. It is known to participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction
Cellular Effects
Given its role in Suzuki–Miyaura cross-coupling reactions, it may influence cell function by participating in carbon–carbon bond formation . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
Given its role in Suzuki–Miyaura cross-coupling reactions, it may interact with enzymes or cofactors involved in carbon–carbon bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Fluoro-4-methylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3) . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of benzylboronic acid with a fluoroalkane, such as fluoromethane . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methylphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
3-Fluoro-4-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Fluoro-3-methylphenylboronic acid: This compound has a similar structure but with the positions of the fluorine and methyl groups reversed.
3-Fluoro-4-methoxyphenylboronic acid: This compound has a methoxy group instead of a methyl group at the 4 position.
Uniqueness: 3-Fluoro-4-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions . This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVBHUUZDFUIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382205 | |
Record name | 3-Fluoro-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168267-99-0 | |
Record name | 3-Fluoro-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-methylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Fluoro-4-methylphenylboronic acid in the synthesis of [2-11C]imidazolines?
A1: this compound serves as a crucial building block in the synthesis of [2-11C]imidazolines, particularly [11C]FTIMD (2-(3-fluoro-tolyl)-4, 5-dihydro-1H-imidazole). The process utilizes a palladium-mediated 11C-carbomethoxylation reaction using [11C]CO. Specifically:
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